REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=O)=O.Cl>O>[CH3:16][N:2]([CH2:3][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH2:6]1)[CH3:1]
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Name
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N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide
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Quantity
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9.486 g
|
Type
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reactant
|
Smiles
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CN(C(=O)C1C(NC2=CC=CC=C2C1)=O)C
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 45 minutes
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Duration
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45 min
|
Type
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WAIT
|
Details
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left
|
Type
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TEMPERATURE
|
Details
|
for cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled, to which
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
A methanol solution (200 ml) of the residue was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
3N aqueous sodium hydroxide solution was added to the residue
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Type
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EXTRACTION
|
Details
|
which was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/10)
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystals
|
Type
|
WASH
|
Details
|
were washed with hexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1CNC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.569 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |